2-Amino-3-(quinolin-4-yl)propan-1-ol
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Overview
Description
2-Amino-3-(quinolin-4-yl)propan-1-ol is a chemical compound with the molecular formula C12H14N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(quinolin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with appropriate amino alcohols under controlled conditions. For instance, the reaction of 4-chloroquinoline with 2-amino-1-propanol in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(quinolin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amino alcohol moiety.
Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
2-Amino-3-(quinolin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Amino-3-(quinolin-4-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol: These compounds have similar structures but different substituents on the quinoline ring, leading to variations in their biological activities.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound has an indole ring instead of a quinoline ring, resulting in different chemical and biological properties.
Uniqueness
2-Amino-3-(quinolin-4-yl)propan-1-ol is unique due to its specific quinoline-based structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-amino-3-quinolin-4-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-10(8-15)7-9-5-6-14-12-4-2-1-3-11(9)12/h1-6,10,15H,7-8,13H2 |
InChI Key |
COTLBJPKUXXMKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(CO)N |
Origin of Product |
United States |
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